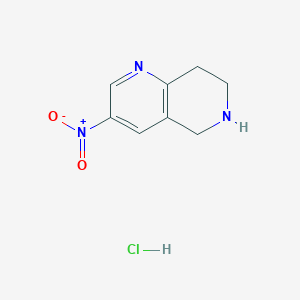

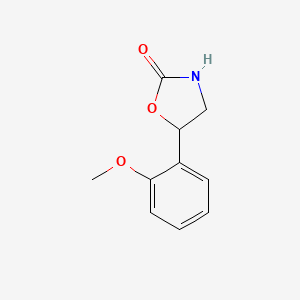

![molecular formula C8H9BF3KO2 B2625492 Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide CAS No. 1448675-13-5](/img/structure/B2625492.png)

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide is an organometallic reagent . It has a molecular weight of 244.06 and a molecular formula of C8H9BF3KO2 . It is used in research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BF3O2.K/c1-13-7-2-4-8(5-3-7)14-6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 . The SMILES representation is [K+].COC1=CC=C(C=C1)B-(F)F .

Chemical Reactions Analysis

This compound is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .

Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 244.06 and a molecular formula of C8H9BF3KO2 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Enantioselective Synthesis

Potassium trifluoro(organo)borates, like Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide, have been instrumental in the enantioselective synthesis of alpha-amino esters and alanine derivatives. The use of chiral rhodium catalysts and in situ enantioselective protonation with these borates has resulted in high yields and enantiomeric excesses, marking significant advancements in the field of asymmetric synthesis and organic chemistry (Navarre et al., 2008) (Navarre et al., 2004).

Reactivity and Organic Synthesis

These borates have proven to be more reactive than traditional organoboron reagents, displaying versatility in various reactions, including transmetallation with transition metals. Their stability and reactivity make them valuable reagents in organic synthesis, leading to new methodologies and products (Darses & Genet, 2003) (Darses & Genet, 2003).

Conjugate Addition Reactions

The compound has also been pivotal in efficient and enantioselective conjugate addition reactions, catalyzed by chiral rhodium complexes, leading to high yields and enantiomeric excesses. This showcases the compound's role in fine-tuning synthetic pathways for producing complex organic molecules with high precision (Navarre et al., 2005).

Safety and Hazards

Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash with plenty of soap and water if it comes into contact with skin .

Relevant Papers

Unfortunately, the search results did not provide any specific papers related to this compound .

Mechanism of Action

It’s worth noting that this compound is used in suzuki cross-coupling reactions . The Suzuki Cross-Coupling reaction is a type of chemical reaction where an organoboron compound is coupled with an organic halide in the presence of a base and a palladium catalyst. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

As for the safety and handling of “Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide”, it should be stored away from oxidizing agents, and the container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .

properties

IUPAC Name |

potassium;trifluoro-[(4-methoxyphenoxy)methyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O2.K/c1-13-7-2-4-8(5-3-7)14-6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYDHLDQFPVKLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COC1=CC=C(C=C1)OC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

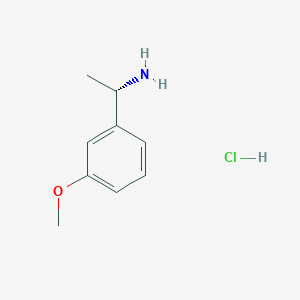

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)

![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)

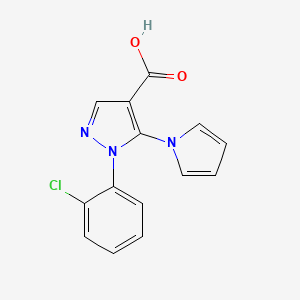

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2625421.png)

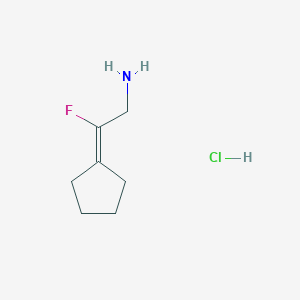

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2625426.png)

![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)